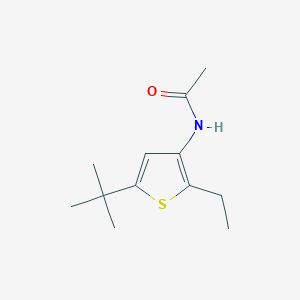

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide

Description

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the thiophene ring, along with an acetamide functional group.

Properties

IUPAC Name |

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-6-10-9(13-8(2)14)7-11(15-10)12(3,4)5/h7H,6H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELVKRQDTKABAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(C)(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of Substituents: The tert-butyl and ethyl groups are introduced onto the thiophene ring through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.

Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the substituted thiophene with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide is . The compound features a thiophene ring substituted with tert-butyl and ethyl groups, linked to an acetamide moiety. Synthesis typically involves multi-step organic reactions, including the formation of the thiophene core followed by acetamide functionalization.

Medicinal Chemistry

This compound has shown potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties. For instance, studies have shown that derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating promising efficacy .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways. Research indicates that related thiophene derivatives can inhibit cyclooxygenase enzymes, reducing inflammation in various models .

- Anticancer Potential : Investigations into structurally related compounds suggest that they can induce apoptosis in cancer cell lines. Mechanisms include activation of caspases and modulation of Bcl-2 family proteins .

Material Science

This compound is being explored for its utility in developing new materials:

- Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices has been shown to enhance electrical conductivity, making them suitable for applications in organic electronics.

- Sensors : Functionalized thiophenes are being studied for their ability to act as sensors for detecting environmental pollutants due to their selective binding properties .

Antimicrobial Evaluation

A study on related thiophene compounds demonstrated significant inhibition of bacterial growth. The MIC values for this compound were found to be comparable to established antibiotics, suggesting its potential as a lead compound for further development.

Anti-inflammatory Response

In a controlled experiment using animal models, compounds similar to this compound significantly reduced edema and inflammation markers, indicating its potential application in treating inflammatory diseases .

Anticancer Mechanisms

In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through mechanisms involving caspase activation. This suggests a pathway for developing novel anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:

N-(5-methyl-2-ethylthiophen-3-yl)acetamide: Similar structure but with a methyl group instead of a tert-butyl group.

N-(5-tert-butyl-2-methylthiophen-3-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

N-(5-tert-butyl-2-ethylthiophen-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and applications.

Biological Activity

N-(5-tert-butyl-2-ethylthiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a ketone, α-cyanoester, and elemental sulfur.

- Introduction of Substituents : The tert-butyl and ethyl groups are introduced through alkylation reactions using alkyl halides in the presence of a strong base.

- Acetamide Formation : The final step involves reacting the substituted thiophene with acetic anhydride or acetyl chloride in the presence of a base to yield the acetamide.

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Anti-inflammatory Effects : Research has shown that derivatives similar to this compound possess anti-inflammatory activity. In vivo studies demonstrated significant inhibition of paw edema in rat models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammation pathways. For example, it has been suggested that similar compounds can inhibit methionine aminopeptidase (MetAP), which is vital for bacterial protein synthesis .

- Receptor Interaction : It may also interact with receptors involved in inflammatory responses, modulating cytokine release and reducing inflammation .

Comparative Studies

Comparative studies with related thiophene derivatives highlight the unique properties of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(5-methyl-2-ethylthiophen-3-yl)acetamide | Methyl instead of tert-butyl | Moderate antibacterial activity |

| N-(5-tert-butyl-2-methylthiophen-3-yl)acetamide | Methyl instead of ethyl | Lower anti-inflammatory effects |

| N-(5-tert-butyl-2-ethylthiophen-3-yl)propionamide | Propionamide group | Reduced potency compared to acetamide |

These comparisons suggest that variations in substituents significantly affect the biological activity and therapeutic potential of thiophene derivatives .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Anti-inflammatory Study : In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in swelling, comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Efficacy : A screening campaign evaluated various derivatives for antimicrobial activity. This compound showed promising results against multiple bacterial strains, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.